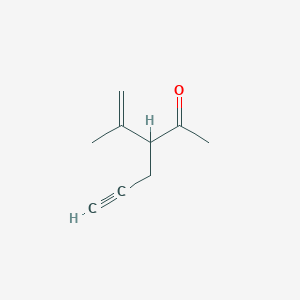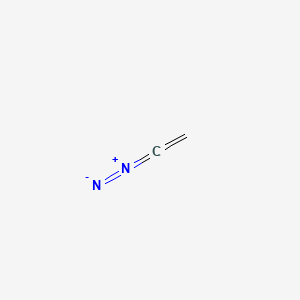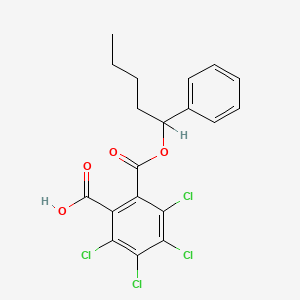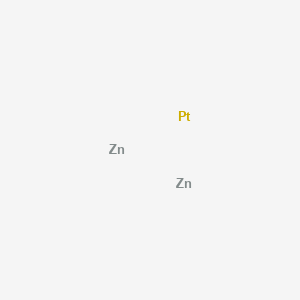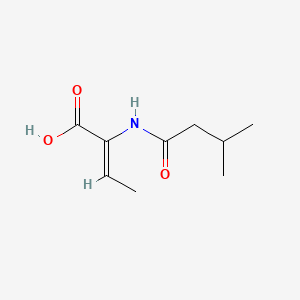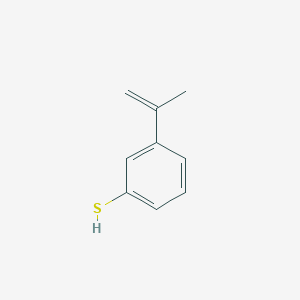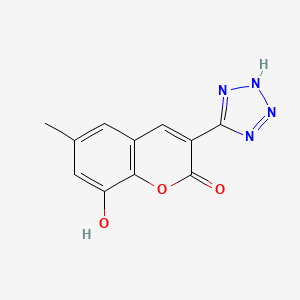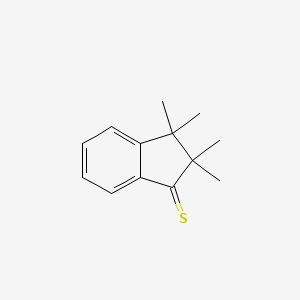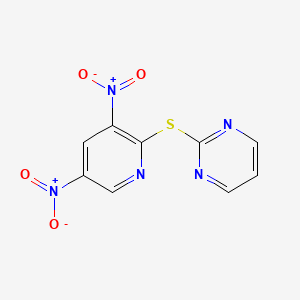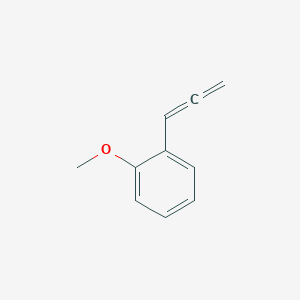
1-Methoxy-2-propadienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-propadienylbenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, with a propadienyl group at the ortho position
Preparation Methods
The synthesis of 1-Methoxy-2-propadienylbenzene typically involves the reaction of methoxybenzene with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group activates the benzene ring towards nucleophilic attack. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Methoxy-2-propadienylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propadienyl group to a propyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens, nitrating agents, and sulfonating agents. Major products include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Methoxy-2-propadienylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-propadienylbenzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the propadienyl group can undergo addition reactions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
1-Methoxy-2-propadienylbenzene can be compared with similar compounds such as:
1-Methoxy-2-propanol: Both compounds contain a methoxy group, but differ in their additional functional groups and reactivity.
Anisole: Similar to this compound, anisole has a methoxy group attached to a benzene ring, but lacks the propadienyl group.
Propargylbenzene: This compound contains a propadienyl group attached to a benzene ring, but lacks the methoxy group.
Properties
CAS No. |
73234-94-3 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-8H,1H2,2H3 |
InChI Key |
RTGGRRAFZPRKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



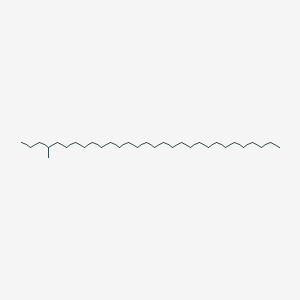
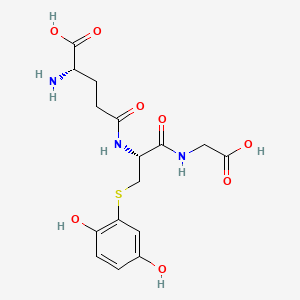
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)
